molecular formula C14H8Cl2N2O2 B2363221 6-Chloro-2-(3-chlorophenyl)-3-hydroxyquinazolin-4-one CAS No. 338412-46-7

6-Chloro-2-(3-chlorophenyl)-3-hydroxyquinazolin-4-one

Cat. No.: B2363221
CAS No.: 338412-46-7
M. Wt: 307.13
InChI Key: QVMJIDQCCLHTHA-UHFFFAOYSA-N
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Description

6-Chloro-2-(3-chlorophenyl)-3-hydroxyquinazolin-4-one is a quinazolinone derivative characterized by a chloro substituent at position 6, a 3-chlorophenyl group at position 2, and a hydroxyl group at position 3. Structural analogs of this compound often vary in substituents at positions 2, 3, and 6, leading to differences in physicochemical properties and bioactivity.

Properties

IUPAC Name

6-chloro-2-(3-chlorophenyl)-3-hydroxyquinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8Cl2N2O2/c15-9-3-1-2-8(6-9)13-17-12-5-4-10(16)7-11(12)14(19)18(13)20/h1-7,20H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVMJIDQCCLHTHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C2=NC3=C(C=C(C=C3)Cl)C(=O)N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-2-(3-chlorophenyl)-3-hydroxyquinazolin-4-one typically involves the condensation of 3-chlorobenzoic acid with anthranilic acid, followed by cyclization and chlorination steps. The reaction conditions often include the use of strong acids or bases, elevated temperatures, and specific solvents to facilitate the formation of the quinazolinone ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-2-(3-chlorophenyl)-3-hydroxyquinazolin-4-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives with altered biological activities.

    Substitution: The chloro groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions include various quinazolinone derivatives with different substituents, which can exhibit a range of biological activities and chemical properties.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound has shown potential as an inhibitor of specific enzymes and receptors, making it a candidate for drug development.

    Medicine: Research has indicated its potential use in treating diseases such as cancer, inflammation, and infectious diseases.

    Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 6-Chloro-2-(3-chlorophenyl)-3-hydroxyquinazolin-4-one involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to various therapeutic effects, such as reducing inflammation or inhibiting the growth of cancer cells. The specific pathways involved depend on the biological context and the target molecules.

Comparison with Similar Compounds

Substituent Analysis and Structural Variations

Position 2 Substituents

  • Target Compound : 3-Chlorophenyl group.
  • : 2-(4-Chlorophenyl)-3-(3,4-dimethoxyphenethyl)quinazolin-4(3H)-one (3c) has a 4-chlorophenyl group at position 2.
  • : 6-Chloro-2-(3,4-dichlorophenyl)-3-hydroxyquinazolin-4-one features a 3,4-dichlorophenyl group, increasing lipophilicity and steric bulk, which may improve membrane permeability but reduce solubility .

Position 3 Substituents

  • Target Compound : Hydroxyl group.
  • : 6-Chloro-2-ethyl-3-(methylamino)quinazolin-4(3H)-one substitutes a methylamino group at position 3. This introduces basicity, altering pharmacokinetics (e.g., increased plasma protein binding) compared to the hydroxyl group’s hydrogen-bonding capacity .
  • : 3-(3-Imidazol-1-yl-2-methylpropyl)-6-chloroquinazolin-4(3H)-one has a bulky imidazole-containing substituent, which may enhance interactions with enzymatic targets but reduce metabolic stability .

Position 6 Substituents

  • Target Compound : Chloro group.
Physicochemical Properties
Compound Molecular Formula Molar Mass (g/mol) Key Substituents Notable Properties
Target Compound C₁₄H₈Cl₂N₂O₂ 307.14 3-hydroxy, 6-Cl, 2-(3-Cl-phenyl) High solubility due to -OH group
(3c) C₂₄H₂₁ClN₂O₃ 420.89 4-Cl-phenyl, 3,4-dimethoxyphenethyl Lipophilic, moderate yield (78%)
C₁₁H₁₂ClN₃O 237.69 2-ethyl, 3-methylamino Basic, lower molecular weight
(Analog) C₁₄H₇Cl₃N₂O₂ 341.58 3,4-diCl-phenyl, 3-hydroxy High lipophilicity, potential CNS activity
Electronic and Steric Effects
  • Hydroxyl vs. Thioether Groups :
    • : 2-[(3,6-Dioxopyridazin-4-yl)thio]-3-benzyl-6-iodo-quinazolin-4(3H)-one (221) contains a thioether linkage. Compared to the target’s hydroxyl group, sulfur’s lower electronegativity reduces hydrogen-bonding capacity but increases nucleophilicity .
  • Chloro vs. Fluoro Substituents :
    • : Fluorine’s strong electron-withdrawing effect in 6-(4-fluorophenyl) analogs may enhance metabolic stability compared to chlorine’s moderate electronegativity .

Biological Activity

6-Chloro-2-(3-chlorophenyl)-3-hydroxyquinazolin-4-one is a synthetic compound belonging to the quinazolinone family, recognized for its diverse biological activities. This compound features a chloro substituent at the 6-position, a hydroxyl group at the 3-position, and a 3-chlorophenyl group at the 2-position. The unique structural characteristics of this compound suggest potential applications in medicinal chemistry, particularly in anti-inflammatory and anticancer therapies.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The compound may exert its effects through:

  • Enzyme Inhibition : By binding to the active sites of specific enzymes, it can inhibit their activity, thereby affecting metabolic pathways involved in cell proliferation and inflammation.
  • Receptor Modulation : Interaction with various receptors can lead to altered signaling pathways associated with cancer progression and inflammatory responses.

Anticancer Properties

Research indicates that this compound demonstrates significant anticancer activity. In vitro studies have shown that this compound can inhibit the growth of various cancer cell lines. For example, it exhibited cytotoxicity against A549 (lung cancer) and K562 (leukemia) cell lines with IC50 values of approximately 1.732 µM/ml, which is competitive compared to standard chemotherapeutics like Paclitaxel (IC50 = 0.3 µM/ml) .

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. It appears to reduce inflammation by inhibiting key enzymes involved in inflammatory pathways, thus potentially offering therapeutic benefits in conditions characterized by chronic inflammation.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, a comparative analysis with structurally similar compounds is essential:

Compound NameStructural FeaturesUnique Aspects
2-(2,4-dichlorophenyl)-3-hydroxy-4(3H)-quinazolinoneLacks chlorine at the 6-positionDifferent pharmacological profile
6-chloro-2-phenyl-3-hydroxy-4(3H)-quinazolinoneLacks the dichlorophenyl groupMay have different biological activities
2-(2,4-dichlorophenyl)-4(3H)-quinazolinoneLacks hydroxyl group at the 3-positionPotentially less soluble and less bioactive

The presence of both chloro and hydroxyl groups in this compound enhances its binding affinity to biological targets compared to these similar compounds.

Case Studies

  • In Vitro Cytotoxicity Study : A study conducted on various quinazolinone derivatives, including our compound of interest, revealed that those with electron-withdrawing groups at the C-6 position showed superior anticancer activity. The study highlighted that modifications at this position significantly influence cytotoxicity profiles .
  • Molecular Docking Studies : Docking studies have demonstrated that this compound has a favorable binding conformation with key targets involved in cancer progression, indicating its potential as a lead compound for further drug development .

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